1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 1448046-43-2
VCID: VC6749053
InChI: InChI=1S/C19H20N4O2S/c24-18-15-9-4-3-8-14(15)16(22-23(18)13-6-1-2-7-13)12-20-19(25)21-17-10-5-11-26-17/h3-5,8-11,13H,1-2,6-7,12H2,(H2,20,21,25)
SMILES: C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4
Molecular Formula: C19H20N4O2S
Molecular Weight: 368.46

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea

CAS No.: 1448046-43-2

Cat. No.: VC6749053

Molecular Formula: C19H20N4O2S

Molecular Weight: 368.46

* For research use only. Not for human or veterinary use.

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-yl)urea - 1448046-43-2

Specification

CAS No. 1448046-43-2
Molecular Formula C19H20N4O2S
Molecular Weight 368.46
IUPAC Name 1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea
Standard InChI InChI=1S/C19H20N4O2S/c24-18-15-9-4-3-8-14(15)16(22-23(18)13-6-1-2-7-13)12-20-19(25)21-17-10-5-11-26-17/h3-5,8-11,13H,1-2,6-7,12H2,(H2,20,21,25)
Standard InChI Key MRWZPAZZQROEFW-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-thiophen-2-ylurea, delineates its three primary components:

  • Phthalazine core: A bicyclic aromatic system with a ketone group at position 4.

  • Cyclopentyl substituent: Attached to the phthalazine’s nitrogen at position 3, introducing steric bulk and potential conformational rigidity.

  • Urea-thiophene linkage: A methylene bridge connects the phthalazine to a urea group, which is further substituted with a thiophene ring at the distal nitrogen.

The Standard InChIKey (MRWZPAZZQROEFW-UHFFFAOYSA-N) and SMILES (C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CS4) provide unambiguous structural descriptors for computational modeling and database searches.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight368.46 g/mol
CAS Number1448046-43-2
Topological Polar Surface Area105 Ų (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthetic Pathways and Structural Analogues

Table 2: Comparison with Structural Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC19H20N4O2S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}368.46Urea-thiophene
N-((3-Cyclopentyl-4-oxophthalazin-1-yl)methyl)-2,4-difluorobenzamide C21H19F2N3O2\text{C}_{21}\text{H}_{19}\text{F}_{2}\text{N}_{3}\text{O}_{2}383.40Benzamide, difluoro
3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid C16H12N2O3\text{C}_{16}\text{H}_{12}\text{N}_{2}\text{O}_{3}280.28Benzoic acid

Challenges and Future Directions

Solubility and Bioavailability

Current data lack solubility parameters, a critical gap given the compound’s moderate polarity (TPSA ≈ 105 Ų). Structural modifications, such as prodrug strategies or salt formation (e.g., hydrochloride), could enhance aqueous solubility .

Synthetic Optimization

Scalable synthesis requires addressing:

  • Regioselectivity: Ensuring cyclopentyl group attachment at position 3.

  • Urea stability: Avoiding hydrolysis under acidic or basic conditions.

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